molecular formula C9H14N2 B181979 4-(Pyridin-4-yl)butan-1-amine CAS No. 62174-83-8

4-(Pyridin-4-yl)butan-1-amine

Cat. No.: B181979
CAS No.: 62174-83-8
M. Wt: 150.22 g/mol
InChI Key: RKWNXDUZHXYGLN-UHFFFAOYSA-N
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Description

4-(Pyridin-4-yl)butan-1-amine is an organic compound with the molecular formula C9H14N2 It consists of a pyridine ring attached to a butylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Pyridin-4-yl)butan-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-bromopyridine with butylamine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Another method involves the reduction of 4-(pyridin-4-yl)butanenitrile using a reducing agent such as lithium aluminum hydride. This reaction is usually performed in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic hydrogenation of 4-(pyridin-4-yl)butanenitrile using palladium on carbon as a catalyst is one such method. This process allows for the selective reduction of the nitrile group to the corresponding amine.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-4-yl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding pyridine N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the pyridine ring can be achieved using hydrogenation catalysts like palladium on carbon under hydrogen gas.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, forming derivatives such as amides or ureas.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Acyl chlorides, isocyanates.

Major Products Formed

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Reduced pyridine derivatives.

    Substitution: Amides, ureas, and other substituted derivatives.

Scientific Research Applications

4-(Pyridin-4-yl)butan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-(Pyridin-4-yl)butan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could act as an inhibitor or activator of specific enzymes involved in metabolic pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-3-yl)butan-1-amine: Similar structure but with the pyridine ring attached at the 3-position.

    4-(Pyridin-2-yl)butan-1-amine: Pyridine ring attached at the 2-position.

    4-(Pyridin-4-yl)butanenitrile: Contains a nitrile group instead of an amine.

Uniqueness

4-(Pyridin-4-yl)butan-1-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The position of the pyridine ring and the presence of the butylamine chain provide distinct chemical and physical properties that can be exploited in various applications.

Properties

IUPAC Name

4-pyridin-4-ylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c10-6-2-1-3-9-4-7-11-8-5-9/h4-5,7-8H,1-3,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWNXDUZHXYGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90543799
Record name 4-(Pyridin-4-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62174-83-8
Record name 4-(Pyridin-4-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90543799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 30.0 g of 4-pyridinebutanenitrile in 200 ml of ethanol containing 7.5 ml of triethylamine was hydrogenated over 7.5 g of Raney cobalt at 100° C. and 1200 lbs. hydrogen pressure. The crude product obtained after filtration and concentration, was distilled to give 9.7 g (31%) of 4-pyridinebutanamine, bp 105°-112° C./0.8 mm. A second fraction (15.3 g, bp 112°-122° C.) consisted of a mixture by thin layer chromatography and was redistilled to give 4.74 g (15%) of 4-pyridinebutanamine, bp 95°-98° C./0.15 mm. The product was further characterized as the hydrochloride salt, mp 124°-125° C. (ethanolether).
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30 g
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Synthesis routes and methods II

Procedure details

The title product of Example 22(5.0 g, 34.0 mmol) in 40 mL of tetrahydrofuran was added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4, 3.2 g, 85.0 mmol) in 100 mL of THF over 20 minutes. The reaction was brought to reflux for 2 hours, cooled to 10° C., and treated with water (33.2 mL), 15% NaOH (3.2 mL), and then water (9.6 mL) again. The mixture was filtered and the solid was washed with Et2O. The filtrate was dried (Na2SO4), filtered, and stripped of solvent to yield 4.0 g of crude product that was distilled to produce the title compound (340 mg).
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5 g
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3.2 g
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40 mL
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33.2 mL
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3.2 mL
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9.6 mL
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Synthesis routes and methods III

Procedure details

Lithium aluminum hydride (370 mg) is suspended in anhydrous ether (14 ml) under a nitrogen atmosphere and ice cooling, and a solution of 4-(4-pyridyl)butyronitrile (705 mg) in anhydrous ether (10 ml) is added dropwise to the suspension. The mixture is stirred at room temperature for 2.5 hours. Anhydrous sodium sulfate is added to the reaction mixture under ice cooling, and water (0.5 ml) is added drop by drop thereto. Then, tetrahydrofuran is added thereto, and insoluble matter is filtered out. The filtrate is concentrated under reduced pressure to give the titled compound (Reference compound No. 3-1, 827 mg).
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370 mg
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705 mg
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